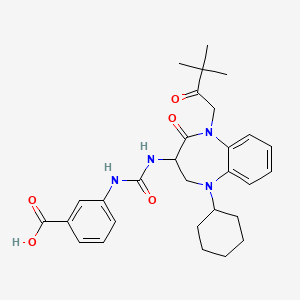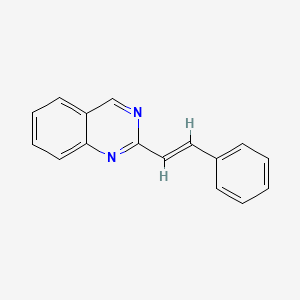
(R)-2,3-dihydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2,3-dihydroxy-3-methylbutanoate is a 2,3-dihydroxy-3-methylbutanoate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-2,3-dihydroxy-3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
Chemical and Sensory Characteristics in Wines
- Application : (R)-2,3-dihydroxy-3-methylbutanoate is identified in wines, influencing their chemical and sensory characteristics. A study on various wines showed the presence of this compound, particularly its R enantiomer, suggesting its potential role in wine aroma, although its concentrations are below sensory detection thresholds (Gammacurta et al., 2018).
Role in Renin Inhibition
- Application : (R)-2,3-dihydroxy-3-methylbutanoate derivatives have been studied for their role in inhibiting renin, an enzyme involved in blood pressure regulation. Specific stereochemistry of this compound has shown effectiveness in renin inhibitory peptides (Thaisrivongs et al., 1987).
Preparation of Optically Pure Forms
- Application : Techniques for preparing optically pure forms of (R)-2,3-dihydroxy-3-methylbutanoate have been developed, highlighting its significance in stereochemistry and potential applications in synthesizing optically active compounds (Kikukawa et al., 1987).
Biotransformation in Fungi
- Application : Studies on the biotransformation of similar compounds by fungi such as Mucor plumbeus have been conducted, illustrating the potential of (R)-2,3-dihydroxy-3-methylbutanoate in natural product synthesis and modification (Fraga et al., 2017).
Synthesis of Bicyclic Oxygen Heterocycles
- Application : This compound has been used in the synthesis of bicyclic oxygen heterocycles, demonstrating its versatility in organic synthesis and chemical engineering (Elsworth & Willis, 2008).
Synthesis of Protected Forms for Bioactive Compounds
- Application : Protected forms of (R)-2,3-dihydroxy-3-methylbutanoate have been synthesized for use in creating bioactive compounds like aplysiatoxins, indicating its role in complex organic syntheses (Walkup & Cunningham, 1987).
Ion-Exchange Techniques in Preparation
- Application : Ion-exclusion and ion-exchange techniques have been applied to prepare derivatives of (R)-2,3-dihydroxy-3-methylbutanoate, showcasing its importance in advanced chemical manufacturing processes (Powell et al., 1972).
Chiral Templating of Surfaces
- Application : The compound has been used in studies on chiral templating of surfaces, demonstrating its potential in surface chemistry and material science (Lee & Zaera, 2006).
Direct Degradation of Biopolymers
- Application : It has been involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid], indicating its role in biodegradation and recycling processes (Seebach et al., 2003).
Microbial Production and Applications
- Application : Microbial production and applications of chiral hydroxyalkanoates including (R)-2,3-dihydroxy-3-methylbutanoate have been explored, showing its significance in biotechnology and microbiology (Chen & Wu, 2005).
Propiedades
Nombre del producto |
(R)-2,3-dihydroxy-3-methylbutanoate |
|---|---|
Fórmula molecular |
C5H9O4- |
Peso molecular |
133.12 g/mol |
Nombre IUPAC |
(2R)-2,3-dihydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |
Clave InChI |
JTEYKUFKXGDTEU-VKHMYHEASA-M |
SMILES isomérico |
CC(C)([C@H](C(=O)[O-])O)O |
SMILES canónico |
CC(C)(C(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



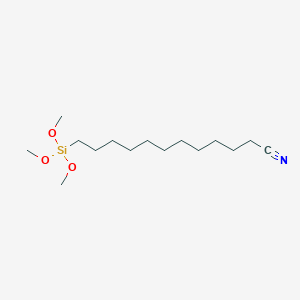

![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)


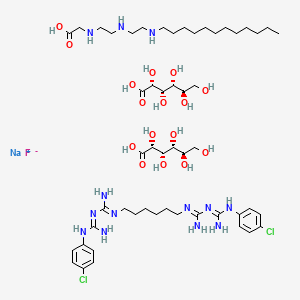
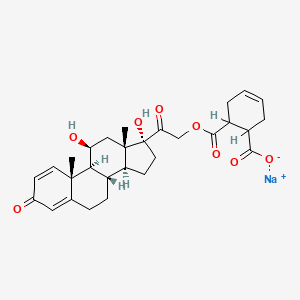

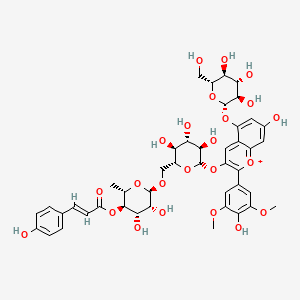
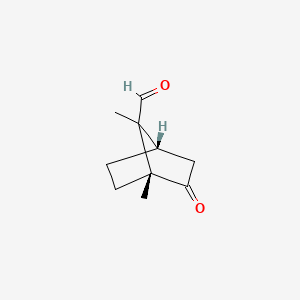

![5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)
